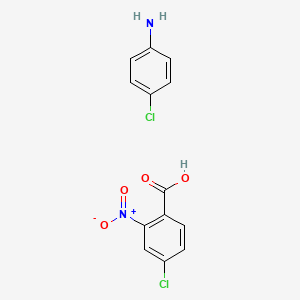
4-Chloroaniline;4-chloro-2-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloroaniline: and 4-chloro-2-nitrobenzoic acid are two distinct yet related compounds with significant industrial and scientific applications. 4-Chloroaniline is an organochlorine compound with the formula ClC₆H₄NH₂. It appears as a pale yellow solid and is one of the three isomers of chloroaniline 4-chloro-2-nitrobenzoic acid is an aromatic compound with the formula C₇H₄ClNO₄, known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
準備方法
4-Chloroaniline
4-Chloroaniline: is typically prepared by the reduction of 4-nitrochlorobenzene, which itself is synthesized by the nitration of chlorobenzene . The reduction process often involves the use of iron and hydrochloric acid or catalytic hydrogenation.
4-chloro-2-nitrobenzoic acid
4-chloro-2-nitrobenzoic acid: can be prepared by the nitration of 4-chlorobenzoic acid
化学反応の分析
4-Chloroaniline
4-Chloroaniline: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloronitrobenzene.
Reduction: It can be reduced to form 4-chloroaniline from 4-nitrochlorobenzene.
4-chloro-2-nitrobenzoic acid
4-chloro-2-nitrobenzoic acid: can undergo:
Reduction: It can be reduced to form 4-chloro-2-aminobenzoic acid.
Esterification: It can react with alcohols to form esters.
Amidation: It can react with amines to form amides.
科学的研究の応用
4-Chloroaniline
4-Chloroaniline: is used in the industrial production of pesticides, drugs, and dyestuffs. It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine and is used in the manufacture of pesticides, including pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It also exhibits antimicrobial action against some bacteria and molds .
4-chloro-2-nitrobenzoic acid
4-chloro-2-nitrobenzoic acid: is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals. It is also used in the preparation of co-crystals for nonlinear optical applications .
作用機序
4-Chloroaniline
The mechanism of action of 4-Chloroaniline involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. It acts as a precursor to chlorhexidine, which targets bacterial cell walls and membranes, causing leakage of cellular contents .
4-chloro-2-nitrobenzoic acid
The mechanism of action of 4-chloro-2-nitrobenzoic acid is primarily related to its role as an intermediate in chemical synthesis. It undergoes various chemical transformations to produce active pharmaceutical ingredients and other bioactive compounds .
類似化合物との比較
4-Chloroaniline: can be compared with other chloroaniline isomers, such as 2-chloroaniline and 3-chloroaniline. Each isomer has different chemical properties and reactivity due to the position of the chlorine atom on the benzene ring .
4-chloro-2-nitrobenzoic acid: can be compared with other nitrobenzoic acid derivatives, such as 2-nitrobenzoic acid and 3-nitrobenzoic acid. The position of the nitro group affects the compound’s reactivity and applications .
Conclusion
Both 4-Chloroaniline and 4-chloro-2-nitrobenzoic acid are important compounds in the field of organic chemistry, with diverse applications in industry and research. Their unique chemical properties and reactivity make them valuable intermediates in the synthesis of various bioactive compounds and materials.
特性
CAS番号 |
816425-50-0 |
|---|---|
分子式 |
C13H10Cl2N2O4 |
分子量 |
329.13 g/mol |
IUPAC名 |
4-chloroaniline;4-chloro-2-nitrobenzoic acid |
InChI |
InChI=1S/C7H4ClNO4.C6H6ClN/c8-4-1-2-5(7(10)11)6(3-4)9(12)13;7-5-1-3-6(8)4-2-5/h1-3H,(H,10,11);1-4H,8H2 |
InChIキー |
JWSKEHWVBHIDTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)Cl.C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


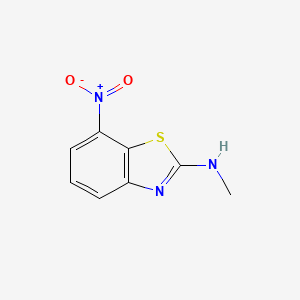
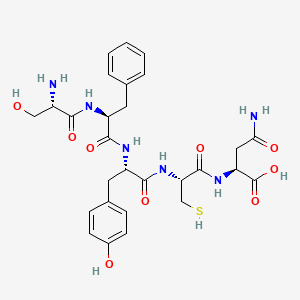
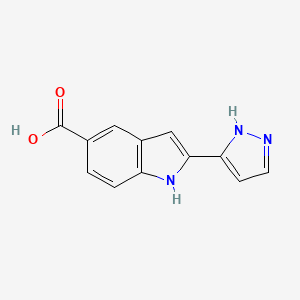
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![3-[Bis(4-methylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14205121.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)
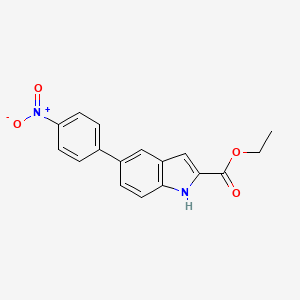
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)
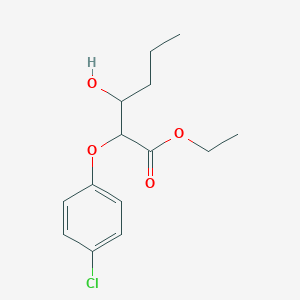

![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
